![molecular formula C19H16BrN3O3S B454571 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone](/img/structure/B454571.png)
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a phenyl ring substituted with a methylsulfanyl and nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents. The phenyl ring with the methylsulfanyl and nitro groups can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the two moieties under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale. The use of catalysts and green chemistry principles to reduce waste and improve efficiency would also be considered.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its potential biological activities can be explored to develop new drugs for various diseases.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Wirkmechanismus
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential interactions with redox-sensitive pathways, while the pyrazole ring may interact with various protein targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4-methylphenylsulfanyl-3-nitrophenylmethanone: A compound with a similar phenyl ring structure but lacking the pyrazole ring.
4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A compound with a similar pyrazole ring but different substituents on the phenyl ring.
Uniqueness
The uniqueness of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H16BrN3O3S |
|---|---|
Molekulargewicht |
446.3g/mol |
IUPAC-Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanone |
InChI |
InChI=1S/C19H16BrN3O3S/c1-11-4-7-15(8-5-11)27-17-9-6-14(10-16(17)23(25)26)19(24)22-13(3)18(20)12(2)21-22/h4-10H,1-3H3 |
InChI-Schlüssel |
AJQWHKQXNROVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3C(=C(C(=N3)C)Br)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3C(=C(C(=N3)C)Br)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(1E)-1-[4-(morpholin-4-yl)phenyl]ethylidene}thiophene-2-carbohydrazide](/img/structure/B454491.png)
![N'-(1-{4-[2-(4-morpholinyl)ethoxy]phenyl}propylidene)-2-thiophenecarbohydrazide](/img/structure/B454494.png)
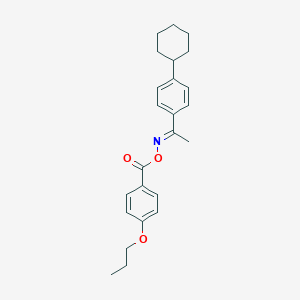
![3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B454497.png)
![2-{[2-(3,4,5-Trimethoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B454499.png)
![4-(2,5-Dimethylphenyl)-2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)amino]-3-thiophenecarboxamide](/img/structure/B454500.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B454503.png)
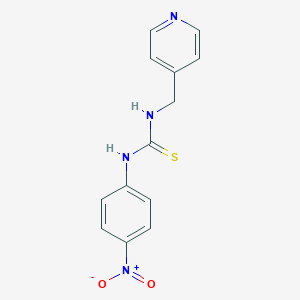
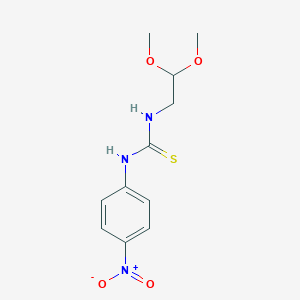
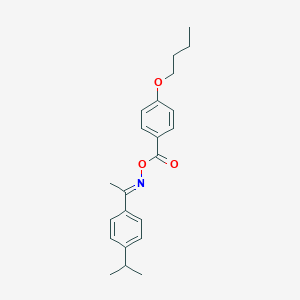
![2-{2-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenoxy}acetamide](/img/structure/B454507.png)
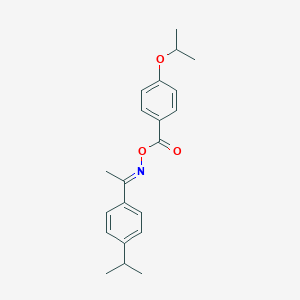
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454510.png)
